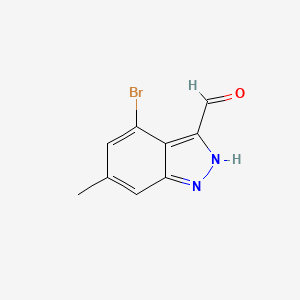

4-bromo-6-methyl-2H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-bromo-6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNLRQIWYDPPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646499 | |

| Record name | 4-Bromo-6-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-02-1 | |

| Record name | 4-Bromo-6-methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Cyclization

The process begins with diazotization under acidic conditions:

- Reagents : Sodium nitrite (1.2 eq), hydrochloric acid (3M)

- Conditions : 0°C for 10 minutes

- Mechanism : The primary amine undergoes diazotization to form a diazonium intermediate, which subsequently undergoes intramolecular cyclization to generate the indazole core structure.

This step achieves simultaneous bromine retention at position 4 and methyl group positioning at position 6 through strategic substrate design.

DMF-Mediated Formylation

The cyclized intermediate undergoes formylation using dimethylformamide (DMF) as both solvent and formylating agent:

- Reaction Conditions :

- Key Parameters :

- DMF acts as a carbon monoxide equivalent under thermal activation

- Acidic conditions promote electrophilic aromatic substitution at position 3

This one-pot methodology yields the target compound with reported purity >95% based on HPLC analysis.

Vilsmeier-Haack Formylation Approach

Adapting methods from indole synthesis patents, researchers have developed an alternative route using the Vilsmeier-Haack reaction:

Reaction Optimization

The protocol involves:

Yield Enhancement Strategies

Key modifications improve reaction efficiency:

- Molar Ratio : Substrate to Vilsmeier reagent maintained at 1:10 to 1:40

- Workup Procedure :

- pH adjustment to 8-9 with saturated Na₂CO₃

- Recrystallization from ethanol/water mixture

This method achieves comparable yields to the diazotization approach while enabling better control over regioselectivity.

Bromination-Formylation Tandem Process

Recent patents describe bromination strategies applicable to indazole derivatives:

Directed Bromination

For substrates lacking the bromine substituent:

- Reagents : N-bromosuccinimide (NBS) in dichloromethane

- Conditions :

- 0°C to room temperature

- 12-24 hour reaction time

- Regioselectivity :

- Indazole NH group directs bromination to position 4

- Methyl group at position 6 prevents para-bromination

Sequential Functionalization

A typical synthetic sequence involves:

- Synthesis of 6-methyl-2H-indazole

- Position-selective bromination

- Vilsmeier-Haack formylation

This modular approach allows independent optimization of each synthetic step, though total yields are generally lower (58-72%) compared to single-pot methods.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different preparation methods:

Structural Characterization Data

Advanced analytical techniques confirm compound identity:

- ¹H NMR (400 MHz, DMSO-d₆):

Industrial-Scale Production Considerations

For commercial manufacturing, critical parameters include:

- Solvent Recovery : DMF recycling systems reduce production costs

- Waste Management :

- Neutralization of phosphorous byproducts

- Bromine recovery through ion-exchange resins

- Process Safety :

- Controlled addition of POCl₃ to prevent exothermic runaway

- Continuous monitoring of diazotization temperatures

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 4-bromo-6-methyl-2H-indazole-3-carboxylic acid.

Reduction: 4-bromo-6-methyl-2H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-6-methyl-2H-indazole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromo-6-methyl-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors, such as kinases, which play a crucial role in cell signaling pathways. The bromine and aldehyde groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-bromo-6-methyl-2H-indazole-3-carbaldehyde and analogous compounds:

Key Observations:

Core Heterocycle : The indazole core (two adjacent nitrogens) in the target compound contrasts with indole (one nitrogen) in 6-bromo-4-methoxy-1H-indole-3-carbaldehyde. Indazoles exhibit greater polarity and hydrogen-bonding capacity, enhancing interactions in biological systems .

Functional Groups : The aldehyde group in the target compound is more reactive toward nucleophilic additions (e.g., forming hydrazones or Schiff bases) compared to carboxylic acids in analogs .

Substituent Effects :

- Bromine at position 4 (target) vs. 6 (6-bromo-4-methyl-1H-indazole-3-carboxylic acid): Positional differences alter steric and electronic effects, influencing regioselectivity in cross-coupling reactions.

- Methyl (target) vs. methoxy (6-bromo-4-methoxy-1H-indole-3-carbaldehyde): Methoxy groups increase electron density via resonance, while methyl groups exert steric effects without significant electronic modulation .

- Hydroxy vs. Methyl: The hydroxyl group in 4-bromo-6-hydroxy-1H-indazole-3-carboxylic acid enhances solubility in polar solvents but introduces instability under oxidative conditions compared to the methyl group in the target compound .

Physicochemical Properties

Biological Activity

4-bromo-6-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This compound features a bromine atom at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 3rd position of the indazole ring. Its structure allows for various chemical modifications, making it a valuable building block in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against specific kinases involved in tumor growth:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 81a | PLK4 | <10 |

| 82a | Pim-1 | 0.4 |

| 83 | Multiple Myeloma | 640 |

These findings suggest that this compound may act as a potent inhibitor of key signaling pathways in cancer cells, warranting further investigation into its mechanisms and efficacy.

Antimicrobial Activity

The biological evaluation of indazole derivatives has also revealed antimicrobial properties. Studies have demonstrated that increasing concentrations of certain compounds lead to enhanced zones of inhibition against bacterial strains:

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 2.5 | 20 |

This indicates that the compound may possess potential as an antimicrobial agent, further expanding its applicability in medicinal chemistry.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, particularly kinases and other enzymes involved in cell signaling pathways. The presence of the bromine and aldehyde groups enhances its binding affinity and specificity towards these targets, potentially leading to inhibition of tumor growth and microbial proliferation.

Study on Antitumor Activity

A notable study investigated the antitumor effects of various indazole derivatives, including those structurally similar to this compound. The research focused on their ability to inhibit cell proliferation in vitro and in vivo:

- In Vitro Testing : Compounds were tested against HCT116 colon cancer cells, showing significant inhibition with IC50 values ranging from 0.5 to 1 μM.

- In Vivo Testing : Animal models treated with these compounds exhibited reduced tumor growth rates compared to control groups.

Study on Kinase Inhibition

Another research effort aimed at evaluating the kinase inhibitory activity of indazole derivatives found that several compounds effectively inhibited Aurora kinases, which are critical for cell division:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 114 | CDK8 | 2.3 |

| 113 | ERK1/2 | <20 |

These results indicate that compounds similar to this compound could be developed as selective kinase inhibitors with potential therapeutic applications in cancer treatment.

Q & A

Q. What are the common synthetic routes for 4-bromo-6-methyl-2H-indazole-3-carbaldehyde?

The synthesis typically involves multi-step pathways, including halogenation, formylation, and cyclization. For example:

- Halogenation : Bromination of a methyl-substituted indazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Formylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction or oxidation of a hydroxymethyl intermediate.

- Cyclization : Formation of the indazole core using nitrosation or diazo-coupling reactions.

Key intermediates and reaction conditions should be validated using NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding effects on adjacent carbons.

- IR Spectroscopy : The carbonyl stretch (C=O) of the aldehyde group appears at ~1700–1725 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and isotopic pattern due to bromine.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement and validation .

Q. What safety precautions should be observed during experimental handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes.

Note: Toxicological data for this specific compound are limited, so general protocols for brominated aldehydes should be followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Cross-Validation : Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELXL for refinement .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Activation of the Aldehyde Group : Convert the aldehyde to a more reactive intermediate (e.g., imine or hydrazone) to facilitate nucleophilic attack.

- Catalysis : Use Lewis acids (e.g., ZnCl2) or transition-metal catalysts (e.g., Pd for cross-coupling) to enhance reaction rates.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and stabilize charged intermediates.

Reaction progress should be monitored via TLC or LC-MS to identify side products .

Q. How can computational modeling predict the compound’s bioactivity?

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock to assess binding affinity.

- DFT Calculations : Evaluate electronic properties (e.g., Fukui indices) to predict sites for electrophilic/nucleophilic attack.

- ADMET Profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability).

Experimental validation via in vitro assays (e.g., enzyme inhibition) is critical to confirm predictions .

Q. What experimental designs address low yields in multi-step syntheses?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.

- Intermediate Trapping : Use quenching agents or scavenger resins to isolate reactive intermediates.

- Flow Chemistry : Improve heat/mass transfer in continuous flow systems for hazardous steps (e.g., bromination).

Yields should be quantified via HPLC with internal standards .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC50 determination methods) can skew results.

- Metabolic Stability : Test compound stability in serum or liver microsomes to rule out degradation artifacts.

- Structural Analogues : Compare activity with derivatives (e.g., 6-fluoro or 4-nitro variants) to identify pharmacophore requirements.

Cross-study meta-analyses are recommended to reconcile discrepancies .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in crystallographic studies?

- Data Collection : Use Bruker AXS or Rigaku diffractometers with Mo/Kα radiation for high-resolution data.

- Refinement : Apply SHELXL with restraints for disordered atoms or twinned crystals.

- Validation : Check CIF files using checkCIF (IUCr) to flag outliers in bond lengths/angles.

Deposit structures in the Cambridge Structural Database (CSD) for peer validation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Derivative Synthesis : Modify substituents (e.g., replace Br with Cl or methyl with ethyl) and test activity.

- Biological Profiling : Screen derivatives against a panel of targets (e.g., cancer cell lines, inflammatory markers).

- Data Analysis : Use multivariate statistics (PCA, clustering) to correlate structural features with activity trends.

Publish raw data in open-access repositories to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.